CYP2C19-Dependent Enantioselective Formation: (S)- vs. (R)-Enantiomer
In a clinical pharmacokinetic study of 18 healthy Japanese subjects stratified by CYP2C19 genotype (n=6 each for homozygous extensive metabolizers [homEMs], heterozygous extensive metabolizers [hetEMs], and poor metabolizers [PMs]) receiving a single 60 mg oral dose of racemic lansoprazole, the AUC ratios of 5-hydroxylansoprazole to parent lansoprazole for the (S)-enantiomer were 13-fold greater across the three CYP2C19 genotype groups than the corresponding ratios for the (R)-enantiomer . Specifically, the relative AUC ratios of 5-hydroxylansoprazole to lansoprazole for the (R)- and (S)-enantiomers in homEMs, hetEMs, and PMs were 1:0.73:0.12 and 1:0.77:0.13, respectively, demonstrating that while both enantiomers show similar genotype-dependent patterns, the absolute magnitude of (S)-enantiomer formation vastly exceeds that of the (R)-enantiomer . The plasma concentrations of (R)-lansoprazole were remarkably higher than (S)-lansoprazole in all genotype groups, with R/S AUC ratios of 12.7, 8.5, and 5.8 for homEMs, hetEMs, and PMs, respectively, whereas the Cmax of (S)-lansoprazole differed significantly among genotype groups while (R)-lansoprazole Cmax showed no significant difference .
| Evidence Dimension | Systemic exposure ratio (AUC of 5-hydroxylansoprazole relative to parent lansoprazole) |
|---|---|
| Target Compound Data | (R)-5-hydroxylansoprazole: relative AUC ratios of 1:0.73:0.12 across homEMs, hetEMs, PMs; 13-fold lower than (S)-enantiomer |
| Comparator Or Baseline | (S)-5-hydroxylansoprazole: relative AUC ratios of 1:0.77:0.13; 13-fold greater than (R)-enantiomer across all genotype groups |
| Quantified Difference | 13-fold greater AUC ratio for (S)- vs (R)-5-hydroxylansoprazole; (S)-enantiomer formation is predominantly CYP2C19-dependent whereas (R)-enantiomer formation shows CYP2C19-independent pathways |
| Conditions | Human plasma; single oral dose of 60 mg racemic lansoprazole; 18 healthy Japanese subjects across three CYP2C19 genotype groups (homEM, hetEM, PM); 24 h post-dose monitoring |
Why This Matters
This quantitative divergence proves that (R)-5-hydroxylansoprazole cannot be used interchangeably with racemic or (S)-5-hydroxylansoprazole standards for CYP2C19 phenotyping assays, bioequivalence studies, or metabolite quantification in dexlansoprazole ANDA filings where enantiomeric identity directly determines regulatory acceptability.
- [1] Miura M, Tada H, Yasui-Furukori N, Uno T, Sugawara K, Tateishi T, Suzuki T. Pharmacokinetic differences between the enantiomers of lansoprazole and its metabolite, 5-hydroxylansoprazole, in relation to CYP2C19 genotypes. Eur J Clin Pharmacol. 2004;60(9):623-628. doi:10.1007/s00228-004-0809-1 View Source
